



## Application Notes and Protocols for SHR2554 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

SHR2554 is a potent and highly selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2][3][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including lymphoma, making it a compelling therapeutic target.[5][6][7] SHR2554 has demonstrated anti-tumor efficacy in preclinical models and is currently under clinical investigation.[3][8][9] These application notes provide detailed protocols for the use of SHR2554 in in vivo mouse models, with a focus on working concentrations, administration, and experimental design.

### **Mechanism of Action**

SHR2554 selectively inhibits the methyltransferase activity of both wild-type and mutant EZH2. [3] This inhibition leads to a decrease in the global levels of H3K27me3, a repressive epigenetic mark. The reduction in H3K27me3 results in the derepression of target genes, including tumor suppressor genes, which in turn can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor cell proliferation.[9][10][11]

## **Quantitative Data Summary**



## Methodological & Application

Check Availability & Pricing

The following table summarizes the working concentrations and reported anti-tumor activity of SHR2554 in various in vivo mouse models.



| Mouse<br>Model                    | Cancer<br>Type                       | SHR2554<br>Dose &<br>Schedule           | Administrat<br>ion Route | Reported<br>Efficacy                                                                                      | Reference |
|-----------------------------------|--------------------------------------|-----------------------------------------|--------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| CDX (SU-<br>DHL-6, EZH2<br>Y641N) | Diffuse Large<br>B-Cell<br>Lymphoma  | 60 mg/kg,<br>twice daily<br>(bid)       | Oral Gavage              | Tumor<br>Growth<br>Inhibition<br>(TGI) of 50%                                                             | [11]      |
| PDX<br>(PDX002,<br>EZH2<br>Y641N) | Diffuse Large<br>B-Cell<br>Lymphoma  | 60 mg/kg,<br>twice daily<br>(bid)       | Oral Gavage              | TGI of 41%                                                                                                | [11]      |
| CDX (U2932,<br>EZH2 WT)           | Diffuse Large<br>B-Cell<br>Lymphoma  | 120 mg/kg,<br>twice daily<br>(bid)      | Oral Gavage              | Moderate<br>tumor<br>suppressive<br>activity                                                              | [11]      |
| PDX<br>(PDX001,<br>EZH2 WT)       | Diffuse Large<br>B-Cell<br>Lymphoma  | 120 mg/kg,<br>twice daily<br>(bid)      | Oral Gavage              | Moderate<br>tumor<br>suppressive<br>activity                                                              | [11]      |
| CDX (H9)                          | T-cell<br>Lymphoma                   | 50 mg/kg or<br>100 mg/kg,<br>once daily | Oral Gavage              | Dose- dependent inhibition of tumor growth. Combination with Chidamide showed potent anti- tumor effects. | [8]       |
| PDX (ALK-<br>negative<br>ALCL)    | Anaplastic<br>Large Cell<br>Lymphoma | 50 mg/kg or<br>100 mg/kg,<br>once daily | Oral Gavage              | Dose-<br>dependent<br>inhibition of<br>tumor growth.<br>Combination                                       | [8]       |



with
Chidamide
exhibited
potent antitumor effects.

# **Experimental Protocols Formulation of SHR2554 for Oral Gavage**

This protocol describes the preparation of SHR2554 for oral administration in mice.

#### Materials:

- SHR2554 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

#### Procedure:

- Prepare a stock solution of SHR2554 in DMSO. For example, to prepare a 100 mg/mL stock, dissolve 100 mg of SHR2554 powder in 1 mL of DMSO. Vortex until fully dissolved.
- Prepare the final formulation vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
- Calculate the required volume of the SHR2554 stock solution and the vehicle based on the desired final concentration and the total volume needed for the study.



- To prepare the final dosing solution, add the calculated volume of the SHR2554 DMSO stock solution to the appropriate volume of the vehicle. For example, to prepare 1 mL of a 5 mg/mL SHR2554 solution, add 50 μL of the 100 mg/mL SHR2554 stock to 950 μL of the vehicle.
- Vortex the final solution thoroughly to ensure homogeneity.
- The prepared formulation should be used immediately.

## In Vivo Efficacy Study in Xenograft Mouse Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHR2554 in a subcutaneous xenograft mouse model.

#### Materials and Animals:

- Immunocompromised mice (e.g., NOD-SCID, NCG)
- Cancer cell line of interest (e.g., SU-DHL-6 for DLBCL)
- Matrigel (optional, can improve initial tumor take rate)
- Sterile PBS
- Syringes and needles
- Calipers for tumor measurement
- Animal balance
- SHR2554 formulation
- · Vehicle control formulation

#### Procedure:

 Cell Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio) at the desired concentration (e.g., 5 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells per 100 μL).



- Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
- Randomization and Treatment: When the average tumor volume reaches the desired size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer SHR2554 (e.g., 50, 60, 100, or 120 mg/kg) or vehicle control to the respective groups via oral gavage at the specified frequency (once or twice daily).[3][8]
- Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a
  predetermined size or after a specific duration of treatment), euthanize the mice and excise
  the tumors for weight measurement and further analysis (e.g., Western blot,
  immunohistochemistry).

## Visualizations Signaling Pathway of SHR2554 Action





Click to download full resolution via product page



Caption: SHR2554 inhibits EZH2, leading to reduced H3K27me3 and derepression of tumor suppressor genes.

## **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for assessing SHR2554 efficacy in a xenograft mouse model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Anti-Tumor Activity of EZH2 Inhibitor SHR2554 and HDAC Inhibitor Chidamide through ORC1 Reduction of DNA Replication Process in Diffuse Large B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EZH2 Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Easy does it! New EZH2 inhibitor SHR2554 is safe and active in relapsed or refractory lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EZH2 inhibitor SHR2554 enhances the anti-tumor efficacy of HDAC inhibitor Chidamide through STAT1 in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study on pharmacokinetic interactions between SHR2554 and itraconazole in healthy subjects: A single-center, open-label phase I trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for SHR2554 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584336#shr2554-working-concentration-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com